molecular formula C16H15N3O4S B2915945 1-(methylsulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 384375-67-1

1-(methylsulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B2915945
CAS RN: 384375-67-1
M. Wt: 345.37
InChI Key: NTSKXRWIUGYHCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis includes understanding the reactions involved, the conditions required for these reactions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as boiling point, melting point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have developed efficient strategies for synthesizing dihydropyrazoles, including derivatives similar to the mentioned compound, from propargyl alcohol and N-sulfonylhydrazone, highlighting the key intermediates in these transformations (Zhu et al., 2011). Another study explored the reactivity of 3,5-dinitro-4-(phenylsulfonyl)pyrazole in nucleophilic substitution reactions, leading to the formation of substituted pyrazoles, demonstrating the compound's potential for further chemical modifications (Vatsadze et al., 2012).

Pharmacological Applications

The compound has been part of studies investigating the synthesis of metal complexes with carbonic anhydrase inhibitory properties. These complexes have shown potential as powerful inhibitors against human carbonic anhydrase isoenzymes, indicating their utility in medicinal chemistry for developing new therapeutic agents (Büyükkıdan et al., 2013). Another aspect of research involves exploring the molecule's utility in creating anti-inflammatory agents through the synthesis of novel pyrazole derivatives, indicating its versatility in drug design and potential for generating new pharmacologically active compounds (Abdellatif et al., 2014).

Molecular Structure and Properties

Studies have also focused on the molecular structure and hydrogen bonding of closely related tetrahydro-1H-pyrazolo compounds, which share structural motifs with the given compound. These investigations provide insights into the conformational preferences and intermolecular interactions of such molecules, which are crucial for understanding their reactivity and potential applications (Sagar et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level. This is particularly relevant for compounds that have biological activity .

Safety and Hazards

The safety and hazards associated with a compound are determined by studying its toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-methylsulfonyl-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-24(22,23)18-16(13-8-5-9-14(10-13)19(20)21)11-15(17-18)12-6-3-2-4-7-12/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSKXRWIUGYHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

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